N-Acetyl mesalazine

Plasma Protein Binding Bioanalytical Method Development Pharmacokinetics

N-Acetyl mesalazine (N-Ac-5-ASA) is the principal acetylated metabolite of mesalazine, accounting for the majority of systemic exposure with ~80% plasma protein binding vs. 40% for the parent drug. This ≥98% purity reference standard is essential for accurate LC-MS/MS quantification in pharmacokinetic studies, therapeutic drug monitoring, and ANDA method validation. Supplied with full characterization data for impurity profiling and bioanalytical method development.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 51-59-2
Cat. No. B016377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl mesalazine
CAS51-59-2
Synonyms5-Acetylamino-2-hydroxybenzoic Acid;  3-Carboxyparacetamol;  _x000B_5-Acetamidosalicylic Acid;  CJ 46A;  N-Acetylmesalamine;  N-Acetyl-5-aminosalicylic Acid;  NSC 54183; 
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)O)C(=O)O
InChIInChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)
InChIKeyGEFDRROBUCULOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl Mesalazine (CAS 51-59-2) for Analytical Reference Standards and Pharmacokinetic Research


N-Acetyl mesalazine (N-Ac-5-ASA, CAS 51-59-2) is the principal acetylated metabolite of mesalazine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent used in the treatment of inflammatory bowel disease [1]. This small molecule (C9H9NO4, MW 195.2) is generated via N-acetyltransferase activity in the intestinal mucosa and liver, and serves as the predominant circulating form of the drug in vivo [2]. For analytical and clinical research, N-acetyl mesalazine is an essential reference standard for the development and validation of bioanalytical methods quantifying mesalazine exposure.

Why N-Acetyl Mesalazine Reference Standards Cannot Be Substituted with Mesalazine or Impurity Reference Materials


While mesalazine (5-ASA) is the parent drug, N-acetyl mesalazine is the major metabolite, accounting for the majority of systemic exposure following mesalazine administration [1]. In a human pharmacokinetic study, N-acetyl mesalazine exhibited an AUC approximately 4-5 times higher than that of the parent drug [2]. Critically, these two analytes demonstrate distinct plasma protein binding characteristics: N-acetyl mesalazine is approximately 80% bound to plasma proteins, whereas mesalazine is only about 40% bound [1]. This differential binding has direct implications for bioanalytical method development, particularly in extraction recovery and matrix effect assessments. Procurement of N-acetyl mesalazine as a dedicated reference standard—rather than using mesalazine or generic impurity materials—is therefore essential for accurate quantification in LC-MS/MS methods, pharmacokinetic studies, and therapeutic drug monitoring applications.

N-Acetyl Mesalazine: Quantitative Evidence for Differential Performance vs. Mesalazine in Bioanalytical and Pharmacokinetic Applications


Plasma Protein Binding: N-Acetyl Mesalazine Exhibits 2-Fold Higher Binding than Mesalazine

N-Acetyl mesalazine demonstrates significantly higher plasma protein binding compared to its parent compound, mesalazine. This differential binding directly influences analyte recovery during sample preparation and necessitates distinct method optimization strategies [1].

Plasma Protein Binding Bioanalytical Method Development Pharmacokinetics

Systemic Exposure: N-Acetyl Mesalazine AUC Exceeds Mesalazine by Over 5-Fold at Steady State

At steady state following multiple oral doses, N-acetyl mesalazine achieves substantially higher systemic exposure than the parent drug mesalazine. This confirms that N-acetyl mesalazine is the predominant circulating analyte [1].

Systemic Exposure AUC Steady-State Pharmacokinetics

LC-MS/MS Method Development: N-Acetyl Mesalazine as an Essential Analyte for Pharmacokinetic Studies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying mesalazine exposure universally require simultaneous measurement of N-acetyl mesalazine due to its predominance in systemic circulation. Multiple pharmacokinetic studies have employed LC-MS/MS to calculate noncompartmental parameters for both analytes, demonstrating that N-acetyl mesalazine consistently shows higher plasma concentrations and urinary excretion rates than mesalazine [1][2].

LC-MS/MS Bioanalysis Method Validation

Differential Formulation Impact: N-Acetyl Mesalazine Plasma Levels Distinguish Mesalazine Formulation Performance

Plasma levels of N-acetyl mesalazine serve as a differentiating biomarker for the performance of various mesalazine formulations. A direct clinical comparison demonstrated that time-dependent release mesalazine formulations yield significantly higher plasma N-Ac-5-ASA levels compared to pH-dependent and MMX (multimatrix) formulations, with functional consequences for drug-drug interactions via TPMT inhibition [1].

Formulation Comparison Therapeutic Drug Monitoring TPMT Inhibition

Analytical Reference Standard Purity: N-Acetyl Mesalazine at ≥98% for ANDA and QC Applications

N-Acetyl mesalazine is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of mesalazine [1]. The compound serves as a reference standard with potential traceability against USP or EP pharmacopeial standards [1].

Reference Standard Quality Control ANDA Pharmacopeial Traceability

In Vivo Tissue Distribution: N-Acetyl Mesalazine as a Marker of Formulation-Mediated Intestinal Delivery

In preclinical models, the measurement of N-acetyl mesalazine in intestinal tissues provides a quantitative marker of mesalazine delivery and local activation. One study demonstrated that an ethylcellulose-coated microgranule formulation distributed sufficient amounts of both mesalazine and N-acetyl-mesalazine to intestinal tissues, whereas pure mesalazine delivered lower amounts of both analytes [1].

Tissue Distribution Formulation Development Preclinical Pharmacology

Procurement-Driven Application Scenarios for N-Acetyl Mesalazine (CAS 51-59-2)


LC-MS/MS Bioanalytical Method Development and Validation for Pharmacokinetic Studies

N-Acetyl mesalazine is an essential reference standard for the development and validation of LC-MS/MS methods quantifying mesalazine exposure. Given that N-acetyl mesalazine demonstrates approximately 80% plasma protein binding (vs. 40% for mesalazine) [1] and accounts for 24.47% of urinary drug excretion (vs. 2.21% for parent drug) [2], accurate quantification requires matrix-matched calibration using the authentic metabolite standard. The compound is supplied at ≥98% purity with full characterization data, making it suitable for method validation (AMV) in support of ANDA submissions [3].

Comparative Formulation Performance Studies and Therapeutic Drug Monitoring

Plasma levels of N-acetyl mesalazine distinguish the performance of different mesalazine formulations. Clinical evidence demonstrates that time-dependent release formulations yield significantly higher plasma N-Ac-5-ASA levels compared to pH-dependent and MMX formulations, accompanied by greater TPMT inhibition [4]. For pharmaceutical development and clinical research evaluating formulation bioequivalence or drug-drug interaction potential, N-acetyl mesalazine reference material is required for quantitative plasma analysis.

Pharmaceutical Quality Control and Impurity Profiling for Mesalazine Drug Products

N-Acetyl mesalazine serves as a critical reference standard for impurity profiling in mesalazine raw materials and finished pharmaceutical products. HPLC methods have been developed and validated for the determination of mesalazine impurities, with N-acetyl mesalazine identified as a key related substance requiring chromatographic resolution [5]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for Quality Control (QC) applications during commercial production [3].

Preclinical In Vivo Pharmacology Studies of Colonic Drug Delivery Systems

For researchers developing novel oral or rectal formulations targeting inflammatory bowel disease, N-acetyl mesalazine serves as a key analytical marker of drug delivery and local metabolism. Preclinical studies in rodent colitis models demonstrate that intestinal tissue concentrations of N-acetyl-mesalazine reflect the efficiency of mesalazine distribution and activation [6]. Quantification of this metabolite in plasma and tissue homogenates requires a certified reference standard for LC-MS/MS analysis.

Quote Request

Request a Quote for N-Acetyl mesalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.